(5R)-Rupintrivir, also known as AG-7088 or Rupinavir, is a peptidomimetic antiviral compound primarily developed to inhibit the 3C and 3CL proteases of various viruses, particularly rhinoviruses. It has garnered attention for its potential applications against a range of viral infections, including those caused by picornaviruses and coronaviruses such as SARS-CoV and SARS-CoV-2 . The compound's design is rooted in its ability to mimic peptide substrates, allowing it to effectively bind to and inhibit viral proteases, which are crucial for viral replication.
(5R)-Rupintrivir is classified as an antiviral drug and belongs to the category of protease inhibitors. Its development was initiated by pharmaceutical research focused on treating respiratory viral infections, particularly those caused by human rhinoviruses. The compound's structure and function have been extensively studied in the context of its inhibitory effects on viral proteases .
The synthesis of (5R)-Rupintrivir involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of a core structure that incorporates various functional groups essential for its activity as a protease inhibitor.
The molecular formula of (5R)-Rupintrivir is , with a molar mass of approximately 598.672 g/mol. The compound features a complex structure characterized by:
The structural representation can be described using SMILES notation, which provides insight into its molecular geometry .
(5R)-Rupintrivir undergoes specific chemical reactions that are critical for its activity. The primary reaction involves binding to the active site of viral proteases, where it inhibits their enzymatic function:
The mechanism of action of (5R)-Rupintrivir centers around its role as a competitive inhibitor of viral proteases:
(5R)-Rupintrivir exhibits several notable physical and chemical properties:
These properties are critical for its formulation into effective therapeutic agents .
(5R)-Rupintrivir has several significant applications in scientific research:
(5R)-Rupintrivir (C₃₁H₃₉FN₄O₇) is a complex peptidomimetic molecule featuring four chiral centers that critically define its biological activity and target specificity [6] [8]. The "(5R)" designation specifically refers to the absolute configuration at the C5 position within its central amino acid-like backbone. This stereochemistry is determined by the Cahn-Ingold-Prelog priority rules, where substituents around the chiral carbon are prioritized by atomic number, and spatial orientation is classified as R (rectus) or S (sinister) [7]. The (5R) configuration optimizes steric complementarity with the substrate-binding cleft of the human rhinovirus (HRV) 3C protease (3Cpro), enabling precise molecular recognition. The additional chiral centers at positions C21 (S), C24 (S), and C28 (R) further constrain the molecule’s three-dimensional topology, ensuring optimal hydrogen bonding and hydrophobic interactions with conserved residues in the protease active site (e.g., His40, Cys147) [3] [8]. The deuterated analog, (5R)-Rupintrivir-d₃, replaces the methyl group’s hydrogen atoms at the isoxazole moiety with deuterium, enhancing metabolic stability without altering stereochemistry [4].
Table 1: Chiral Centers in (5R)-Rupintrivir
Carbon Position | Configuration | Chemical Environment | Role in Bioactivity |
---|---|---|---|
C5 | R | Adjacent to Michael acceptor motif | Ensures proper orientation for covalent binding |
C21 | S | Pyrrolidinone carbonyl | Stabilizes transition-state analog conformation |
C24 | S | Linking peptide chain | Maintains backbone geometry for P2-P4 binding |
C28 | R | Fluorobenzyl-substituted β-carbon | Enhances hydrophobic packing in S4 pocket |
(5R)-Rupintrivir exemplifies structure-based peptidomimetic design, engineered to mimic the natural tetrapeptide substrate (Leu-Phe-Gln-Gly) cleaved by HRV 3Cpro during viral polyprotein processing [3] [10]. Its scaffold comprises:
This design yields nanomolar inhibition (EC₅₀ = 5–30 nM) against all 48 tested HRV serotypes by targeting conserved catalytic residues (Cys147, His40) [10].
Table 2: Peptidomimetic Features of (5R)-Rupintrivir
Structural Element | Mimicked Peptide Site | Chemical Group | Function |
---|---|---|---|
Isoxazole-3-carboxamide | P4 (Leu) | 5-Methylisoxazole | Hydrophobic S4 pocket occupancy |
Fluorobenzyl group | P2 (Phe) | 4-Fluorophenylmethyl | S2 subsite binding via π-stacking |
Unsaturated ethyl ester | P1 (Gln) | Ethyl (E)-4-oxo-2-pentenoate | Electrophilic attack on Cys147 |
Pyrrolidin-2-one | P1′ (Gly) | (S)-2-Oxopyrrolidin-3-yl | Transition-state stabilization |
The core mechanism of (5R)-Rupintrivir involves irreversible inhibition of 3Cpro via a Michael addition reaction. Its α,β-unsaturated ester acts as an electrophilic "warhead," forming a covalent adduct with the catalytic cysteine thiolate (Cys147) [3]. The reaction proceeds as follows:
Table 3: Michael Acceptor Functionality and Resistance Profile
Parameter | Value/Outcome | Implication |
---|---|---|
EC₅₀ (wild-type HRV) | 0.023 μM (mean) | Potent inhibition across 48 serotypes |
EC₅₀ (T143P mutant) | 15 nM vs. 21 nM (wild-type) | Minimal resistance development |
Key resistance mutations | T129A, T131A, T143P, N165T | Reduce inhibitor binding via steric effects |
Covalent bond partner | Cys147 (3Cpro catalytic residue) | Irreversible enzyme inactivation |
(5R)-Rupintrivir faces significant physicochemical challenges:
To address these, strategies include:
Table 4: Physicochemical and Formulation Properties
Property | Value | Challenge | Mitigation Strategy |
---|---|---|---|
Aqueous solubility | <0.03 mg/mL | Poor absorption | DMSO solubilization; suspension formulations |
logP | 3.21 (predicted) | High tissue binding | Deuteration to reduce clearance |
Metabolic site | Isoxazole methyl; ethyl ester | Rapid inactivation | Deuterated analog (Rupintrivir-d₃) |
Nasal formulation | 2% suspension | Local irritation (blood-tinged mucus) | Optimized spray delivery systems |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7